3-(3-benzyl-4-oxo-1,3-thiazolan-2-yl)phenyl N-phenylcarbamate
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Overview
Description
3-(3-benzyl-4-oxo-1,3-thiazolan-2-yl)phenyl N-phenylcarbamate is a versatile chemical compound with diverse applications in scientific research. This compound is characterized by its unique structure, which includes a thiazole ring, a benzyl group, and a phenylcarbamate moiety. The presence of these functional groups contributes to its wide range of chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-benzyl-4-oxo-1,3-thiazolan-2-yl)phenyl N-phenylcarbamate typically involves the reaction of primary amines with carbon disulfide (CS₂) and itaconic anhydride. This one-pot synthesis method is efficient and yields functionalized thiazolan derivatives . The reaction conditions often include the use of organic solvents and specific temperature controls to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated synthesis equipment can further enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-benzyl-4-oxo-1,3-thiazolan-2-yl)phenyl N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted aromatic compounds. These products can further undergo additional reactions to form more complex molecules.
Scientific Research Applications
3-(3-benzyl-4-oxo-1,3-thiaz
Properties
IUPAC Name |
[3-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)phenyl] N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c26-21-16-29-22(25(21)15-17-8-3-1-4-9-17)18-10-7-13-20(14-18)28-23(27)24-19-11-5-2-6-12-19/h1-14,22H,15-16H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBUXZZKHRRFLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC(=CC=C2)OC(=O)NC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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